molecular formula C20H20N2O3S B2678274 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine CAS No. 1203197-67-4

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2678274
CAS No.: 1203197-67-4
M. Wt: 368.45
InChI Key: QRVZARDIZFQBSK-UHFFFAOYSA-N
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Description

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethoxybenzylthio group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine typically involves the reaction of 3,5-dimethoxybenzylthiol with a suitable pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine
  • 4-((3,5-Dimethoxyphenyl)thio)-6-(4-methoxyphenyl)pyrimidine
  • 4-((3,5-Dimethoxybenzyl)thio)-6-(4-chlorophenyl)pyrimidine

Uniqueness

4-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,5-dimethoxybenzylthio and 4-methoxyphenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-11-20(22-13-21-19)26-12-14-8-17(24-2)10-18(9-14)25-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVZARDIZFQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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